4-(Dimethylamino)benzoic acid

Catalog No.
S702399
CAS No.
619-84-1
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzoic acid

CAS Number

619-84-1

Product Name

4-(Dimethylamino)benzoic acid

IUPAC Name

4-(dimethylamino)benzoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)

InChI Key

YDIYEOMDOWUDTJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)O

solubility

4.00e-04 M

Synonyms

4-(dimethylamino)benzoic acid, 4-(dimethylamino)benzoic acid, lithium salt, 4-(dimethylamino)benzoic acid, sodium salt, 4EDMAB, p-dimethylaminobenzoic acid, para-dimethylaminobenzoic acid

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-(Dimethylamino)benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.00e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Dimethylamino)benzoic acid (CAS: 619-84-1) is a bifunctional aromatic building block characterized by an electron-donating N,N-dimethylamino group and an electron-withdrawing carboxylic acid group [1]. In industrial procurement, it is primarily sourced for its tertiary amine functionality, which acts as a highly efficient hydrogen donor in Norrish Type II photopolymerization systems[3]. Furthermore, its push-pull electronic architecture makes it a critical precursor for synthesizing UV filters, fluorescent probes, and analytical derivatization reagents, where it significantly enhances the UV absorbance and mass spectrometric ionization of target analytes compared to standard benzoic acid derivatives [2].

Substituting 4-(dimethylamino)benzoic acid with its primary amine analog, 4-aminobenzoic acid (PABA), or standard benzoic acid leads to critical process failures in specific applications. In UV-curable resin formulations, the tertiary amine of DABA is strictly required for efficient hydrogen abstraction to generate initiating radicals; PABA lacks this capability, resulting in incomplete or failed curing[1]. In analytical chemistry, the N,N-dimethyl group is essential for protonation in positive-mode electrospray ionization (ESI-MS); standard benzoyl derivatives fail to provide the necessary signal enhancement, drastically reducing the sensitivity of LC-MS assays and rendering them unsuitable for trace-level biomarker detection [2].

Signal Enhancement in LC-MS and HPLC Derivatization

When converted to 4-(dimethylamino)benzoyl chloride (DMABC), this compound is used to derivatize amines, peptides, and alcohols . The introduction of the N,N-dimethylamino group provides a strong chromophore for UV detection and a readily protonated tertiary amine for mass spectrometry. Compared to standard benzoyl chloride derivatization, DMABC significantly increases molar absorptivity and positive-mode ESI ionization efficiency, lowering the limits of detection (LOD) for biogenic amines and peptides [1].

Evidence DimensionMass spectrometric ionization and UV molar absorptivity
Target Compound DataHigh ESI+ ionization efficiency and strong UV absorbance (via DMABC)
Comparator Or BaselineStandard benzoyl chloride (lacks tertiary amine for protonation)
Quantified DifferenceOrders of magnitude lower LOD in LC-MS and enhanced HPLC-UV sensitivity
ConditionsPositive mode ESI-MS and reversed-phase HPLC-UV

Procurement of DABA for derivatization reagent synthesis is essential to achieve trace-level detection of biomarkers and peptides in clinical and analytical laboratories.

Hydrogen Abstraction Efficiency in Norrish Type II Photopolymerization

In UV-curable resins utilizing Norrish Type II photoinitiators (e.g., camphorquinone or thioxanthones), a co-initiator is required to donate a hydrogen atom and form an active radical. 4-(Dimethylamino)benzoic acid and its esters serve as highly effective synergists because the tertiary N,N-dimethylamino group facilitates rapid hydrogen abstraction[1]. In contrast, primary amines like 4-aminobenzoic acid (PABA) are highly inefficient hydrogen donors in these systems, leading to drastically lower degrees of conversion and compromised mechanical properties of the cured polymer.

Evidence DimensionPolymerization degree of conversion (DC)
Target Compound DataHigh DC via rapid tertiary amine hydrogen abstraction
Comparator Or BaselinePrimary amines (e.g., PABA)
Quantified DifferenceTertiary amines provide the necessary radical generation kinetics; primary amines result in curing failure
ConditionsUV-curable resin formulations with Norrish Type II photoinitiators

Formulators of UV adhesives, dental composites, and coatings must select DABA or its esterified derivatives over primary amine analogs to ensure complete photopolymerization.

Intramolecular Charge Transfer for High-Sensitivity Sensor Synthesis

DABA is utilized as a core building block for synthesizing high-sensitivity colorimetric and fluorescent sensors. The N,N-dimethylamino group acts as a strong electron donor, while the carboxylate acts as an electron acceptor, creating a strong Intramolecular Charge Transfer (ICT) system [1]. This specific push-pull dynamic allows for dual spectral responses with detection limits as low as 15 nM for Cu2+. Substituting with benzoic acid eliminates the electron donor, destroying the ICT mechanism and the sensor's functionality.

Evidence DimensionFluorescence quantum yield and detection limit
Target Compound DataLOD of 15 nM for Cu2+ via strong ICT mechanism
Comparator Or BaselineBenzoic acid (lacks electron-donating group)
Quantified DifferenceEnables nanomolar detection limits vs. complete loss of ICT-based fluorescence
ConditionsAqueous media Schiff-base fluorescent sensor assays

R&D buyers synthesizing advanced environmental or biological sensors require the specific N,N-dimethyl push-pull system of DABA to achieve regulatory-compliant detection limits.

Precursor for LC-MS/HPLC Derivatization Reagents

DABA is heavily procured to synthesize 4-(dimethylamino)benzoyl chloride (DMABC) and DMAB-NHS esters. These reagents are critical for labeling biogenic amines, amino acids, and peptides, dramatically improving their retention on reversed-phase columns and their detectability in UV and positive-mode ESI-MS [1].

Synthesis of UV-Curable Coating Synergists

The compound is used as a foundational building block to manufacture tertiary amine synergists (such as 2-ethylhexyl 4-(dimethylamino)benzoate). These synergists are essential in Norrish Type II photoinitiator systems for printing inks, clear coatings, and dental composites, where they ensure rapid curing and high degrees of monomer conversion [2].

Development of Colorimetric and Fluorescent Probes

Due to its strong push-pull electronic structure, DABA is utilized in the synthesis of Schiff-base ligands and hydrazide derivatives. These constructs serve as highly sensitive, dual-response sensors for detecting trace heavy metals (like Cu2+) and sulfides in environmental water testing and biological imaging [3].

Physical Description

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS]

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Heavy Atom Count

12

LogP

1.28 (LogP)

Melting Point

242.5 °C

UNII

D1MA908EV0

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000625 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

619-84-1

Wikipedia

4-(dimethylamino)benzoic acid

General Manufacturing Information

Benzoic acid, 4-(dimethylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

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